molecular formula C8H6FNO B010440 2-Fluoro-4-isocyanato-1-methylbenzene CAS No. 102561-42-2

2-Fluoro-4-isocyanato-1-methylbenzene

Cat. No. B010440
M. Wt: 151.14 g/mol
InChI Key: FWRCOINKYLERQL-UHFFFAOYSA-N
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Description

2-Fluoro-4-isocyanato-1-methylbenzene is a compound with significant interest due to its unique functional groups - the isocyanato and fluoromethyl groups attached to a benzene ring. These functionalities suggest a compound that could be useful in various chemical synthesis pathways, offering reactivity that could be exploited for the production of polymers, pharmaceuticals, and materials science applications.

Synthesis Analysis

The synthesis of compounds similar to 2-Fluoro-4-isocyanato-1-methylbenzene often involves multistep chemical reactions. For example, the synthesis of fluorobenzenes typically involves nucleophilic aromatic substitution reactions or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions (Gail & Coenen, 1994; Kobayashi et al., 2011).

Scientific Research Applications

Synthesis and Material Applications

A study detailed a practical synthesis methodology for the production of 2-Fluoro-4-bromobiphenyl, highlighting its significance as a key intermediate in manufacturing materials like flurbiprofen. This synthesis process emphasizes the need for safer, more efficient methods in producing fluorinated compounds, potentially including derivatives of 2-Fluoro-4-isocyanato-1-methylbenzene (Qiu et al., 2009).

Fluorophores in Molecular Imaging

Fluorophores, including those derived from fluorinated compounds, are crucial for in vivo cancer diagnosis and molecular imaging. Research has shown that fluorophores like indocyanine green and fluorescein, approved by the FDA, possess properties beneficial for real-time cancer detection. This indicates the potential for compounds such as 2-Fluoro-4-isocyanato-1-methylbenzene to be modified into fluorophores for medical imaging applications (Alford et al., 2009).

Analytical and Sensory Applications

Luminescent micelles incorporating fluorophores have been used as "chemical noses" for sensing hazardous materials, including explosives. The amphiphilic nature and organized structure of these micelles allow for the development of highly sensitive probes, which could be tailored using fluorinated compounds like 2-Fluoro-4-isocyanato-1-methylbenzene for specific analyte detection (Paria et al., 2022).

Medicinal Chemistry

In the realm of medicinal chemistry, fluorinated compounds play a critical role. For instance, fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are extensively used in cancer treatment. The review by Gmeiner (2020) discusses how advancements in fluorine chemistry contribute to the precise use of fluorinated pyrimidines in treating cancer, underscoring the potential of derivatives like 2-Fluoro-4-isocyanato-1-methylbenzene in developing novel therapeutics (Gmeiner, 2020).

properties

IUPAC Name

2-fluoro-4-isocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRCOINKYLERQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298356
Record name 3-Fluoro-4-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isocyanato-1-methylbenzene

CAS RN

102561-42-2
Record name 3-Fluoro-4-methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102561-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-isocyanato-1-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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